
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyanoethyl group and a carboxylic acid group attached to the oxadiazole ring
準備方法
The synthesis of 4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a suitable nitrile with a carboxylic acid derivative in the presence of a dehydrating agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. Specific details on the reaction conditions and reagents used can vary depending on the desired scale and application.
化学反応の分析
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The cyanoethyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and processes, particularly in the development of new biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanoethyl and carboxylic acid groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.
類似化合物との比較
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
4-(2-cyanoethyl)-1,2,5-thiadiazole-3-carboxylic acid: Contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylate: An ester derivative of the compound These compounds share some chemical properties but differ in their reactivity, stability, and potential applications
特性
CAS番号 |
352647-58-6 |
|---|---|
分子式 |
C6H5N3O3 |
分子量 |
167.12 g/mol |
IUPAC名 |
4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5N3O3/c7-3-1-2-4-5(6(10)11)9-12-8-4/h1-2H2,(H,10,11) |
InChIキー |
RSDDKDKZUSDUIY-UHFFFAOYSA-N |
正規SMILES |
C(CC1=NON=C1C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


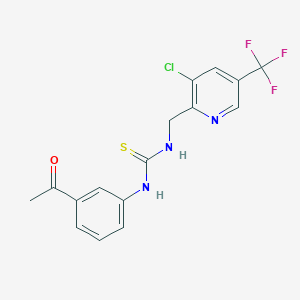
![S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)
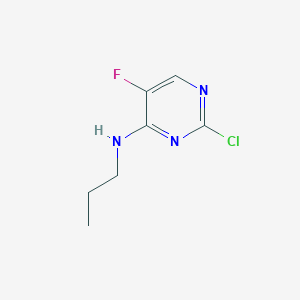
![3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B13102696.png)
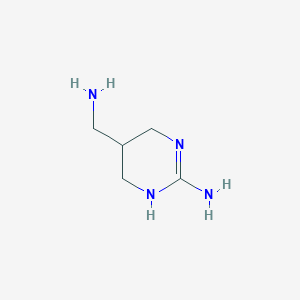
![(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13102712.png)
![(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13102725.png)
![2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13102728.png)
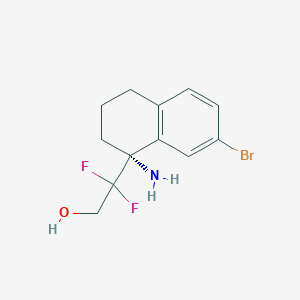
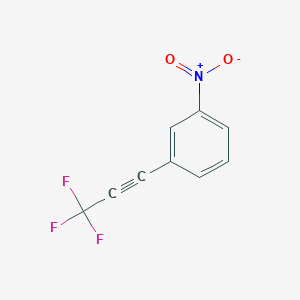
![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)
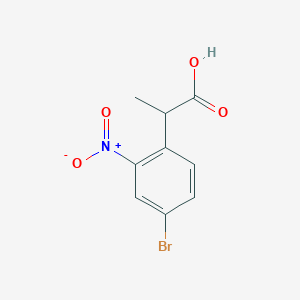
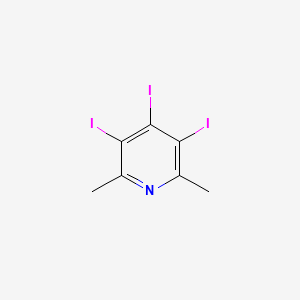
![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)
